Ergosta-5,22-dien-3beta-ol

Catalog No.
S12909414
CAS No.
M.F
C28H46O
M. Wt
398.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ergosta-5,22-dien-3beta-ol

Product Name

Ergosta-5,22-dien-3beta-ol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C28H46O

Molecular Weight

398.7 g/mol

InChI

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-9,18-20,22-26,29H,10-17H2,1-6H3/t19-,20+,22-,23-,24+,25-,26-,27-,28+/m0/s1

InChI Key

OILXMJHPFNGGTO-ZRUUVFCLSA-N

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](C=C[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Description

Ergosta-5,22-dien-3beta-ol is a natural product found in Gryllotalpa orientalis with data available.

Ergosta-5,22-dien-3beta-ol, commonly known as brassicasterol, is a 28-carbon sterol with the molecular formula C28H46OC_{28}H_{46}O and a molecular weight of 398.66 g/mol. It is characterized by its hydroxyl functional group at the 3-position and a double bond between carbons 5 and 22. This compound is primarily synthesized by various unicellular algae and certain terrestrial plants, such as canola and rape, and serves as an important biomarker for algal presence in environmental studies . Ergosta-5,22-dien-3beta-ol exhibits a density of approximately 1.0 g/cm³ and has a high boiling point of around 488.7 °C, indicating its stability at elevated temperatures .

  • Hydroxylation: The presence of the hydroxyl group allows for further functionalization, making it susceptible to oxidation reactions.
  • Reduction: Ergosta-5,22-dien-3beta-ol can undergo reduction to form other sterols or derivatives.
  • Esterification: It can react with fatty acids to form sterol esters, which are important in lipid metabolism.

These reactions are pivotal in its biological function and potential applications in pharmaceuticals.

Ergosta-5,22-dien-3beta-ol exhibits various biological activities that have garnered research interest:

  • Antimicrobial Properties: Studies have indicated that it possesses dual anti-infective properties against pathogens such as Herpes Simplex Virus type 1 and Mycobacterium tuberculosis .
  • Anti-cancer Effects: Ergosta-5,22-dien-3beta-ol has shown potential in inhibiting cancer cell proliferation via mechanisms involving the androgen receptor signaling pathway .
  • Aromatase Inhibition: In silico studies suggest that it may inhibit aromatase activity, which is crucial for estrogen synthesis, thereby presenting potential therapeutic applications in hormone-dependent cancers .

The synthesis of ergosta-5,22-dien-3beta-ol can be achieved through various methods:

  • Extraction from Natural Sources: It is commonly isolated from fungi such as Gyromitra esculenta, where it can be extracted using organic solvents like methanol .
  • Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions starting from simpler sterols or steroid precursors.
  • Biotechnological Methods: Utilizing microbial fermentation processes to produce ergosterol derivatives through the manipulation of metabolic pathways in yeast or algae.

Ergosta-5,22-dien-3beta-ol has several practical applications:

  • Biomarker in Environmental Studies: It serves as an indicator of algal biomass in sediment samples due to its persistence over time .
  • Pharmaceutical Industry: Its biological activities make it a candidate for drug development, particularly in treating infections and cancers.
  • Nutraceuticals: Due to its health benefits, it is explored for use in dietary supplements aimed at improving cardiovascular health and immune function.

Recent studies have focused on the interaction of ergosta-5,22-dien-3beta-ol with various biological targets:

  • Binding Affinity Studies: Investigations into its binding affinity with proteins involved in cancer progression have shown promising results that suggest ergosta-5,22-dien-3beta-ol could effectively compete with known ligands .
  • ADMET Properties: Preliminary studies on absorption, distribution, metabolism, excretion, and toxicity (ADMET) indicate favorable profiles for potential therapeutic use .

Ergosta-5,22-dien-3beta-ol shares structural similarities with several other sterols. Here are some notable comparisons:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
ErgosterolC28H46OC_{28}H_{46}OPrecursor to brassicasterol; common fungal sterolMore widely studied for antifungal properties
SitosterolC29H50OC_{29}H_{50}OPlant sterol found in many vegetable oilsHigher carbon count; more common in diet
CampesterolC28H48OC_{28}H_{48}OFound in plant membranesSimilar structure; less bioactive than brassicasterol
StigmasterolC29H48OC_{29}H_{48}OPresent in various plants; associated with cholesterol loweringDifferent saturation pattern; more prevalent in food sources

Uniqueness of Ergosta-5,22-dien-3beta-ol

The uniqueness of ergosta-5,22-dien-3beta-ol lies in its specific structural features that confer distinct biological activities compared to other sterols. Its ability to act as both an antimicrobial agent and a potential anti-cancer compound sets it apart from many similar compounds. Furthermore, its role as a biomarker for algal activity enhances its ecological significance.

XLogP3

8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

398.354866087 g/mol

Monoisotopic Mass

398.354866087 g/mol

Heavy Atom Count

29

Dates

Modify: 2024-08-10

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